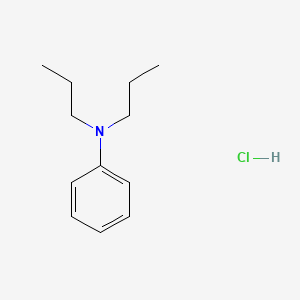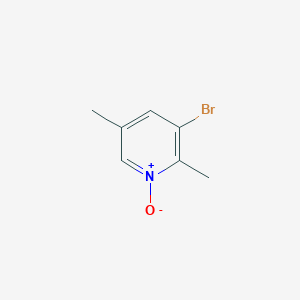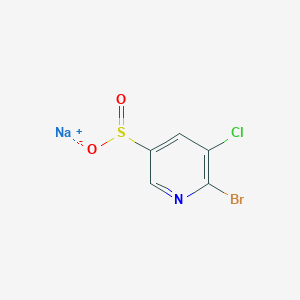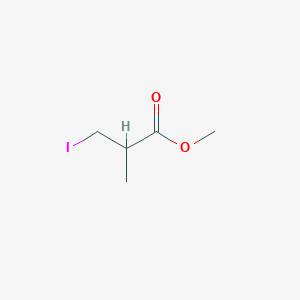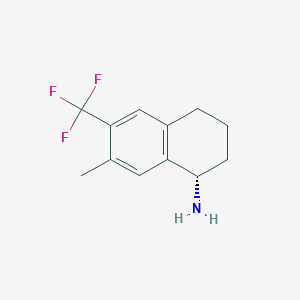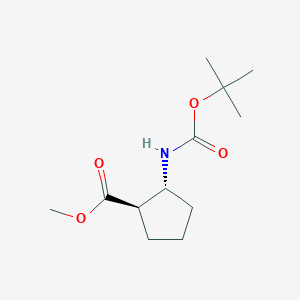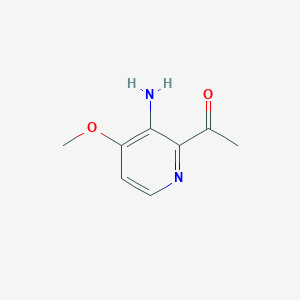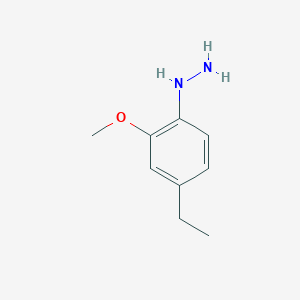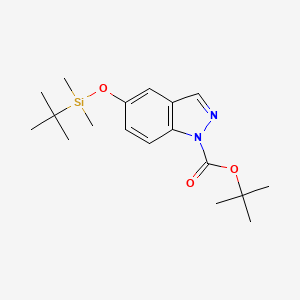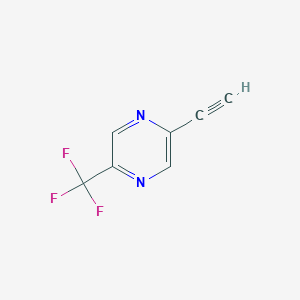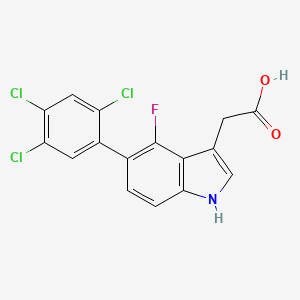
2-Chloro-3,5-dimethoxypyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,5-dimethoxypyridinehydrochloride is a chemical compound with the molecular formula C7H9Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethoxypyridinehydrochloride typically involves the chlorination of 3,5-dimethoxypyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2-Chloro-3,5-dimethoxypyridinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 3,5-dimethoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-3,5-dimethoxypyridine and 2-thio-3,5-dimethoxypyridine.
Oxidation Reactions: Products include 3,5-dimethoxy-2-pyridinecarboxaldehyde and 3,5-dimethoxy-2-pyridinecarboxylic acid.
Reduction Reactions: The major product is 3,5-dimethoxypyridine.
科学的研究の応用
2-Chloro-3,5-dimethoxypyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用機序
The mechanism of action of 2-Chloro-3,5-dimethoxypyridinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
- 2-Chloro-3,4-dimethoxypyridinehydrochloride
- 2-Chloro-3,5-dinitropyridine
- 2-Chloro-3,5-dimethylpyridine
Uniqueness
2-Chloro-3,5-dimethoxypyridinehydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and methoxy groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
特性
分子式 |
C7H9Cl2NO2 |
|---|---|
分子量 |
210.05 g/mol |
IUPAC名 |
2-chloro-3,5-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-6(11-2)7(8)9-4-5;/h3-4H,1-2H3;1H |
InChIキー |
OQPSILFSVATOCI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)Cl)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


